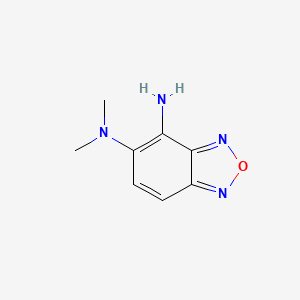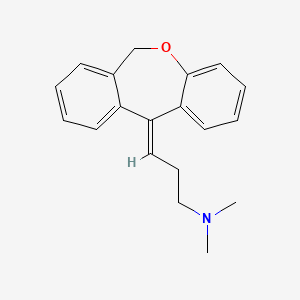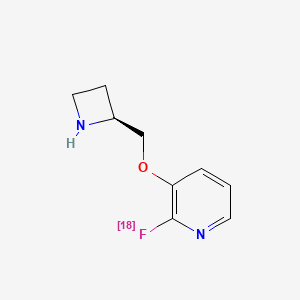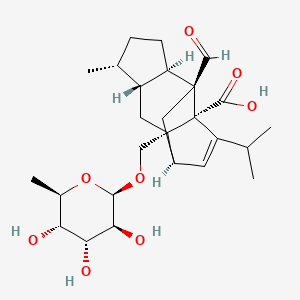
4'-O-demethylsordarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4'-O-demethylsordarin is a tetracyclic diterpenoid consisting of sordaricin in which the primary hydroxy hydrogen has been replaced by a 6-deoxy-beta-D-altropyranosyl group. It has a role as a fungal metabolite. It is a tetracyclic diterpenoid, a monosaccharide derivative, a glycoside, an aldehyde, a bridged compound and a 3-oxo monocarboxylic acid. It is a conjugate acid of a 4'-O-demethylsordarin(1-).
Scientific Research Applications
Antitumor Activity
4'-O-demethylsordarin derivatives exhibit significant antitumor properties. For instance, 4'-O-demethylepipodophyllotoxin derivatives have been studied for their inhibitory activity against human DNA topoisomerase II, showing potential in treating various cancers (Wang et al., 1990). Further research on 4-beta-arylamino derivatives of 4'-O-demethylepipodophyllotoxin has indicated enhanced inhibitory activity against DNA topoisomerase II, which is crucial in the development of new cancer treatments (Zhu et al., 1999).
Biosensor Development
Research has demonstrated the use of 4'-O-demethylsordarin derivatives in biosensor technology. A study on a photoelectrochemical biosensor for DNA formylation detection employed 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole as a recognition reagent for detecting a rare base in DNA (Li et al., 2020). This highlights the potential for 4'-O-demethylsordarin derivatives in innovative biosensing applications.
DNA Interaction Studies
The interaction of 4'-O-demethylsordarin derivatives with DNA has been a subject of extensive study. Research on the redox mechanism of idarubicin, a derivative of 4-demethoxydaunorubicin, revealed its interaction with DNA, causing changes in DNA's morphological structure. This was investigated using an electrochemical DNA biosensor, providing insights into the drug-DNA interaction mechanisms (Kara, 2014).
Enzymatic and Molecular Biology Research
4'-O-demethylsordarin derivatives have been studied in the context of enzymatic and molecular biology. For instance, the role of Tet proteins in converting 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine was explored, which has implications for understanding DNA demethylation pathways (Ito et al., 2011).
properties
Product Name |
4'-O-demethylsordarin |
|---|---|
Molecular Formula |
C26H38O8 |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(1R,2S,4R,5R,8R,9S,11R)-9-formyl-5-methyl-13-propan-2-yl-2-[[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]tetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid |
InChI |
InChI=1S/C26H38O8/c1-12(2)18-7-15-8-24(10-27)17-6-5-13(3)16(17)9-25(15,26(18,24)23(31)32)11-33-22-21(30)20(29)19(28)14(4)34-22/h7,10,12-17,19-22,28-30H,5-6,8-9,11H2,1-4H3,(H,31,32)/t13-,14-,15+,16-,17-,19-,20-,21+,22-,24+,25+,26+/m1/s1 |
InChI Key |
YTWDSZAPPKUSFS-OIAXQXJYSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@H]1C[C@@]3([C@@H]4C[C@]2([C@]3(C(=C4)C(C)C)C(=O)O)C=O)CO[C@H]5[C@H]([C@@H]([C@@H]([C@H](O5)C)O)O)O |
Canonical SMILES |
CC1CCC2C1CC3(C4CC2(C3(C(=C4)C(C)C)C(=O)O)C=O)COC5C(C(C(C(O5)C)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



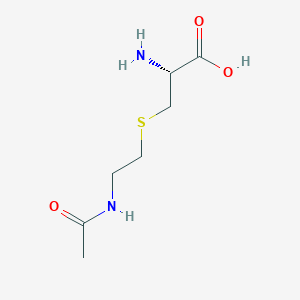
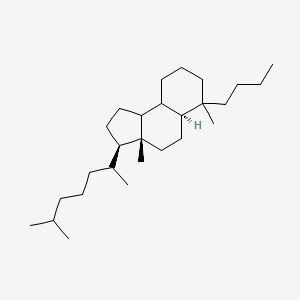
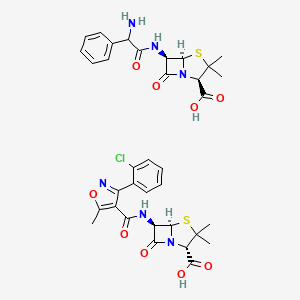
![4-Oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B1200142.png)
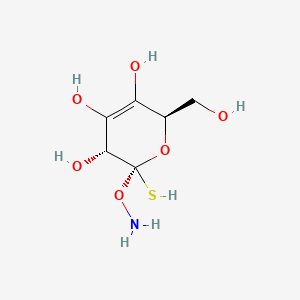
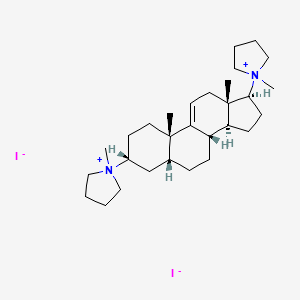
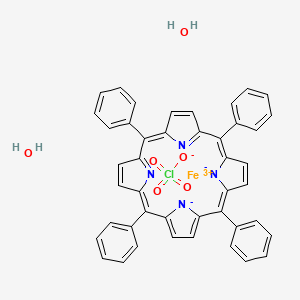
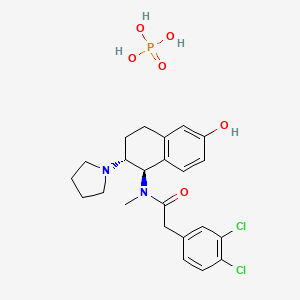
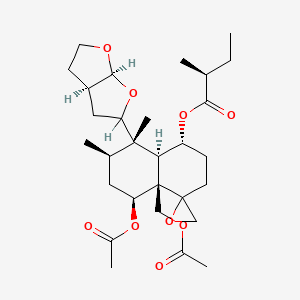

![Ethanesulfonic acid,3,2-oxaphosphorin-4-yl]thio]-, P-oxide, compd. with cyclohexamine (1:1)](/img/structure/B1200153.png)
